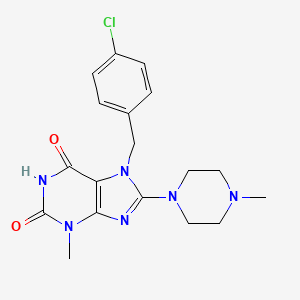![molecular formula C11H17N3 B2385019 [2-(1-Piperidinyl)-3-pyridinyl]methanamine CAS No. 953903-71-4](/img/structure/B2385019.png)
[2-(1-Piperidinyl)-3-pyridinyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Piperidinyl)-3-pyridinyl]methanamine, also known as PPM, is an organic compound that has been used in a variety of scientific research applications. PPM is a type of amine that has a pyridine ring and a piperidine ring attached to a nitrogen atom. It is a versatile molecule that can be used as a building block for more complex molecules, as a starting material for synthesizing other compounds, or as a reagent in chemical reactions.
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, including piperidine derivatives, in assessing drug-drug interactions mediated by cytochrome P450 enzymes in human liver microsomes. This research highlights the importance of such inhibitors in understanding the metabolism of various drugs and predicting potential interactions, which is crucial in drug development and safety evaluation (Khojasteh et al., 2011).
Pharmacology and Therapeutic Use of Piperidine Derivatives
Piperidine derivatives are explored for their broad therapeutic applications, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Rathi et al. (2016) provide an extensive review of piperazine (a structural analogue of piperidine) derivatives patented for therapeutic uses from 2010 onwards. This review underscores the versatility of piperidine and its derivatives in drug discovery and development, highlighting their potential in addressing a wide array of health conditions (Rathi et al., 2016).
Anticancer Potential of Piperine
Piperine, a compound structurally related to piperidine, has been studied for its anticancer activities. Manayi et al. (2017) review preclinical studies indicating piperine's effectiveness in chemoprevention, inhibition of cancer cell proliferation, and enhancement of antioxidant systems. These studies suggest that piperine and possibly related compounds like "[2-(1-Piperidinyl)-3-pyridinyl]methanamine" could have potential applications in cancer prevention and treatment, given their ability to modulate various biological pathways involved in cancer progression (Manayi et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(2-piperidin-1-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQYKLDAVDLNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Piperidinyl)-3-pyridinyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

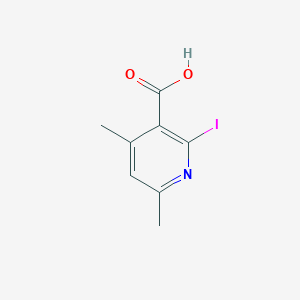
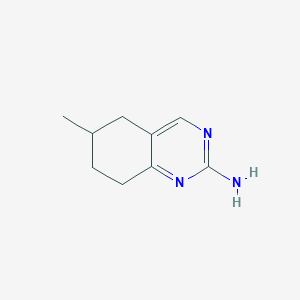
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)
![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)
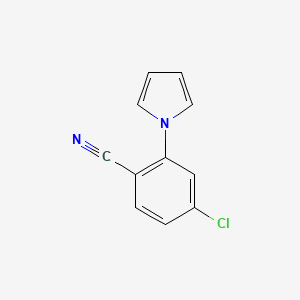
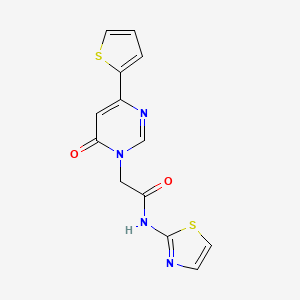
![3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide](/img/structure/B2384952.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B2384953.png)
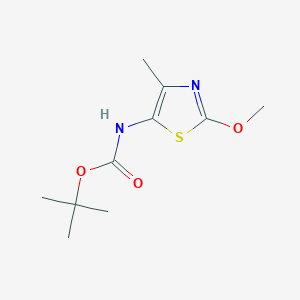
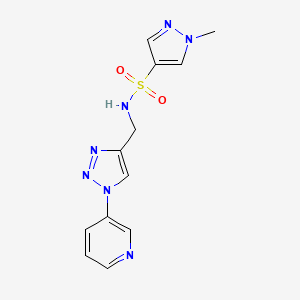
![1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2384956.png)
